molecular formula C15H11F4N3O2S B12887008 Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)- CAS No. 75013-45-5

Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)-

Cat. No.: B12887008
CAS No.: 75013-45-5
M. Wt: 373.3 g/mol
InChI Key: CLPJVKREOPCTFK-UHFFFAOYSA-N
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Description

Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)- is a complex organic compound that features a unique combination of functional groups, including a pyrocatechol moiety, a pyrazole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)- typically involves multi-step organic synthesis. The process begins with the preparation of the pyrocatechol derivative, followed by the introduction of the pyrazole and thiazole rings through cyclization reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and various catalysts to facilitate the cyclization and coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)- can undergo various chemical reactions, including:

    Oxidation: The pyrocatechol moiety can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrocatechol moiety would yield quinones, while substitution reactions could introduce various functional groups onto the pyrazole or thiazole rings.

Scientific Research Applications

Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

    Pyrocatechol derivatives: Compounds with similar pyrocatechol moieties but different substituents.

    Pyrazole derivatives: Compounds featuring the pyrazole ring with various functional groups.

    Thiazole derivatives: Compounds containing the thiazole ring with different substituents.

Uniqueness

What sets Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)- apart is the combination of these three distinct moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs, making it a valuable compound for research and development in various fields.

Biological Activity

Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)-, commonly referred to by its CAS number 75013-45-5, is a compound of interest due to its unique structural properties and potential biological activities. This article aims to explore its biological activity through various studies and findings.

Molecular Characteristics:

  • Molecular Formula: C₁₅H₁₁F₄N₃O₂S
  • Molecular Weight: 373.325 g/mol
  • Density: 1.59 g/cm³
  • Boiling Point: 549ºC at 760 mmHg
  • Flash Point: 285.8ºC

These properties suggest a stable compound with potential applications in pharmaceuticals and agrochemicals.

Biological Activity Overview

Research on the biological activity of this compound has been limited but indicates several promising areas:

Antioxidant Activity

Studies have shown that catechol derivatives exhibit antioxidant properties. Pyrocatechol compounds can scavenge free radicals and reduce oxidative stress in biological systems. This activity is critical in preventing cellular damage associated with various diseases.

Antitumor Potential

Preliminary studies suggest that the compound may have antitumor activity. For instance, similar pyrazole-thiazole hybrids have demonstrated cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest.

Neuroprotective Effects

Some derivatives of pyrocatechol have been studied for their neuroprotective effects. They may help mitigate neurotoxicity and promote neuronal survival under stress conditions, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Novikova et al., 1980Investigated the pharmacological properties of related thiazole derivatives, suggesting potential protective effects against nephrotoxicity without compromising antitumor efficacy .
Antioxidant StudiesDemonstrated that certain pyrocatechol derivatives can effectively scavenge free radicals, indicating their potential as antioxidants .
Cytotoxicity AssaysFound that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, warranting further investigation into their mechanisms of action .

The biological mechanisms underlying the activities of pyrocatechol derivatives are multifaceted:

  • Free Radical Scavenging: The catechol moiety can donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Enzyme Inhibition: Some studies suggest that these compounds can inhibit specific enzymes involved in cancer progression or oxidative stress pathways.
  • Gene Expression Modulation: There is evidence that certain pyrazole derivatives can modulate gene expression related to apoptosis and cell survival.

Properties

CAS No.

75013-45-5

Molecular Formula

C15H11F4N3O2S

Molecular Weight

373.3 g/mol

IUPAC Name

4-[2-[3-methyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]benzene-1,2-diol

InChI

InChI=1S/C15H11F4N3O2S/c1-7-4-12(15(18,19)13(16)17)22(21-7)14-20-9(6-25-14)8-2-3-10(23)11(24)5-8/h2-6,13,23-24H,1H3

InChI Key

CLPJVKREOPCTFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(C(F)F)(F)F)C2=NC(=CS2)C3=CC(=C(C=C3)O)O

Origin of Product

United States

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